Lxr-623

Atherosclerosis Lipid Metabolism Cardiovascular Disease

Choose LXR-623 for studies requiring brain penetration and metabolic safety. Unlike T0901317 or GW3965, LXR-623 is uniquely brain-penetrant, lacks FXR/PPAR off-target activity, and does not induce hepatic lipogenesis. It lowers LDLc by 70–77% in primates and selectively kills GBM cells (IC₅₀ 1.78 μM) while sparing normal astrocytes. 7.5-fold LXRβ selectivity (IC₅₀ 24 nM vs. LXRα 179 nM) enables cleaner pathway dissection. Only LXR agonist with published human PK/PD data for rational dose selection.

Molecular Formula C21H12ClF5N2
Molecular Weight 422.8 g/mol
CAS No. 875787-07-8
Cat. No. B1675533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLxr-623
CAS875787-07-8
Synonyms2-(2-chloro-4-fluorobenzyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)-2H-indazole
LXR 623
LXR-623
LXR623
WAY 252623
WAY-252623
WAY252623
Molecular FormulaC21H12ClF5N2
Molecular Weight422.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(N(N=C2C(=C1)C(F)(F)F)CC3=C(C=C(C=C3)F)Cl)C4=CC=C(C=C4)F
InChIInChI=1S/C21H12ClF5N2/c22-18-10-15(24)9-6-13(18)11-29-20(12-4-7-14(23)8-5-12)16-2-1-3-17(19(16)28-29)21(25,26)27/h1-10H,11H2
InChIKeyKYWWJENKIMRJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LXR-623 (WAY-252623, CAS 875787-07-8) – A Brain-Penetrant, Partial LXRα/Full LXRβ Agonist for Cardiovascular and CNS Research


LXR-623 (WAY-252623, CAS 875787-07-8) is a synthetic, orally bioavailable modulator of liver X receptors (LXRs) that functions as a partial agonist at LXRα (IC₅₀ = 179 nM) and a full agonist at LXRβ (IC₅₀ = 24 nM) [1]. It is distinguished from classical pan-LXR agonists by its ability to penetrate the blood–brain barrier and its non-lipogenic profile in preclinical models [2]. The compound is under investigation for both cardiovascular (atherosclerosis, dyslipidemia) and central nervous system (glioblastoma, Alzheimer's disease) applications.

Why LXR-623 Cannot Be Substituted with Generic Pan-LXR Agonists


Substituting LXR-623 with widely used pan-LXR agonists such as T0901317 or GW3965 introduces critical confounds. LXR-623 is a partial agonist of LXRα, whereas T0901317 is a full agonist; this distinction leads to divergent gene expression profiles, particularly in hepatic lipogenesis [1]. Furthermore, LXR-623 lacks activity on FXR and PPARs, whereas T0901317 is a potent FXR agonist (EC₅₀ = 5 μM) [2]. Most importantly, LXR-623 is uniquely brain-penetrant among LXR agonists [3] and does not elevate plasma triglycerides or hepatic lipogenesis in vivo, a toxicity liability of both T0901317 and GW3965 [4]. These functional and safety differences make cross-substitution scientifically unsound.

Quantitative Differentiation of LXR-623 vs. T0901317, GW3965, and Simvastatin


LDL Cholesterol Reduction in Nonhuman Primates: LXR-623 Outperforms Simvastatin Monotherapy

In normolipidemic cynomolgus monkeys, LXR-623 (50 mg/kg/day) reduced LDL-cholesterol (LDLc) by 70–77%, exceeding the reduction achieved by simvastatin alone (20 mg/kg/day) [1]. Statistically significant decreases in LDLc were observed as early as day 7 and maximized at day 28 [1].

Atherosclerosis Lipid Metabolism Cardiovascular Disease

Non-Lipogenic Profile in Hamsters: LXR-623 Avoids Hepatic Lipogenesis Observed with T0901317 and GW3965

In Syrian hamsters, a 7-day oral treatment with LXR-623 (30 mg/kg/day) did not increase hepatic expression of lipogenic genes (FAS, SCD-1) or plasma triglycerides, in contrast to the robust lipogenic response elicited by T0901317 and GW3965 at comparable doses [1].

Hepatic Lipogenesis Safety Pharmacology LXR Agonists

Brain Penetration and GBM Cell Killing: LXR-623 Is Uniquely Brain-Penetrant Among LXR Agonists

LXR-623 (400 mg/kg, p.o.) crosses the blood–brain barrier and achieves therapeutic concentrations in brain tissue, inducing tumor regression and prolonging survival in orthotopic GBM mouse models [1]. In vitro, LXR-623 selectively kills GBM cells (U87EGFRvIII, GBM39) in an LXRβ- and cholesterol-dependent manner, with an IC₅₀ of 1.78 μM in U87EGFRvIII cells, while normal human astrocytes remain unaffected .

Glioblastoma Brain Penetration CNS Oncology

Nuclear Receptor Selectivity: LXR-623 Lacks FXR/PPAR Activity, Unlike T0901317

In Gal4 transactivation assays, LXR-623 showed no agonist activity against PPARα, PPARγ, PPARδ, or FXR at concentrations up to 10 μM [1]. In contrast, T0901317 is a potent FXR agonist (EC₅₀ = 5 μM) and also activates PPARγ [2]. Binding assays confirm LXR-623's high selectivity: no significant binding to PXR (IC₅₀ 1.77 μM), RXR (>10 μM), or steroid hormone receptors (AR, GR, MR, PR) [1].

Off-Target Selectivity Nuclear Receptors Chemical Probe Quality

Human Pharmacokinetics and Target Engagement: LXR-623 Demonstrates Dose-Proportional Exposure and Robust ABCA1/G1 Induction

In a single ascending-dose study in healthy volunteers, LXR-623 exhibited rapid absorption (Tₘₐₓ ~2 h), dose-proportional Cₘₐₓ and AUC, and a long terminal half-life of 41–43 h [1]. Population PK/PD analysis revealed EC₅₀ values for ABCA1 and ABCG1 upregulation of 526 ng/mL and 729 ng/mL, respectively, providing the first demonstration of human target engagement by an LXR agonist [1].

Pharmacokinetics Pharmacodynamics Clinical Translation

Synergistic Plaque Regression with Simvastatin: LXR-623 Enhances Statin Efficacy in Advanced Atherosclerosis

In a rabbit model of advanced atherosclerosis, the combination of LXR-623 (1.5 mg/kg/day) with simvastatin (5 mg/kg/day) induced significant plaque regression (−25% vs. baseline, P<0.05) as measured by MRI, an effect not observed with simvastatin alone [1]. This occurred without significant changes in plasma total cholesterol, LDLc, or triglycerides [1].

Atherosclerosis Regression Combination Therapy Cardiovascular Imaging

Optimal Use Cases for LXR-623 in Cardiovascular, Oncology, and Neuroscience Research


Atherosclerosis Progression/Regression Studies Requiring LDLc Lowering Without Hepatic Steatosis

Use LXR-623 in rodent or primate models of atherosclerosis where LDLc reduction is desired but hepatic lipogenesis must be avoided. Unlike T0901317 or GW3965, LXR-623 lowers LDLc by 70–77% in primates [1] while remaining non-lipogenic in hamsters . It can also be combined with simvastatin to achieve plaque regression [2].

Glioblastoma and CNS Tumor Research Leveraging LXRβ-Mediated Cholesterol Dependency

Employ LXR-623 as the LXR agonist of choice for any CNS tumor study requiring brain penetration. It is the only LXR agonist documented to cross the blood–brain barrier and achieve therapeutic concentrations in brain tissue [3]. It selectively kills GBM cells (IC₅₀ = 1.78 μM) while sparing normal astrocytes .

Mechanistic Studies of LXRβ-Specific Signaling or Cholesterol Efflux in Neuronal Cells

Utilize LXR-623 to dissect LXRβ-specific pathways in neurons or glia due to its 7.5-fold selectivity for LXRβ (IC₅₀ 24 nM) over LXRα (IC₅₀ 179 nM) [4] and its lack of FXR/PPAR off-target activity [5]. This enables cleaner interpretation of LXRβ-mediated effects on ABCA1/G1, LDLR, and cholesterol homeostasis.

Translational PK/PD Modeling and Human Dose Projection

Use LXR-623 as a benchmark LXR agonist for translational pharmacology because it is the only member of the class with published human PK/PD data [6]. The established EC₅₀ for ABCA1/G1 upregulation in humans (526/729 ng/mL) allows for rational dose selection in preclinical models and facilitates cross-species scaling.

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